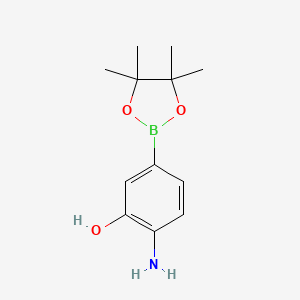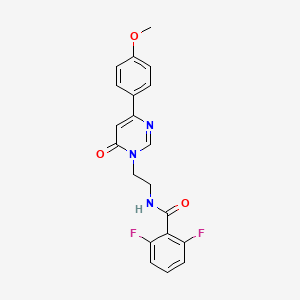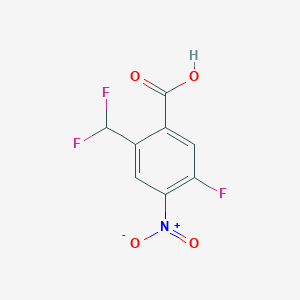
2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide" is a chlorinated acetamide with a cyanoethyl and a dimethylphenyl substituent. While the specific compound is not directly studied in the provided papers, related chlorinated acetamides have been extensively researched. These compounds exhibit interesting structural characteristics due to their substituents, which influence their physical and chemical properties, as well as their molecular interactions .
Synthesis Analysis
The synthesis of chlorinated acetamides typically involves the acylation of aniline derivatives with chloroacetyl chloride. For instance, compounds similar to the one , such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide, have been synthesized and characterized using spectroscopic methods . These methods likely apply to the synthesis of "2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide" as well.
Molecular Structure Analysis
The molecular structure of chlorinated acetamides is influenced by the steric effects of substituents on the aromatic ring. For example, the conformation of the N-H bond in various dichloroacetamides is influenced by the position and nature of the substituents on the aromatic ring, which can be syn or anti to other substituents or functional groups . These conformations are stabilized by intramolecular hydrogen bonding and can be linked into chains or sheets in the crystal structure through intermolecular hydrogen bonds .
Chemical Reactions Analysis
Chlorinated acetamides like the ones studied in the papers can participate in various chemical reactions, primarily due to the reactivity of the amide group and the chloro substituents. The amide group can engage in hydrogen bonding, which is crucial for the formation of crystal structures . The chloro substituents may also be reactive sites for nucleophilic substitution reactions, although specific reactions for "2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide" are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated acetamides are characterized by spectroscopic methods, including NMR, ESI-MS, and X-ray crystallography . These compounds often crystallize in monoclinic space groups and exhibit intramolecular hydrogen bonding, which affects their melting points and solubility . The optical properties, such as UV-vis absorption, can be influenced by the solvent's polarity, indicating solvatochromic effects . Quantum chemical calculations, including DFT studies, provide insights into the vibrational, electronic, and thermodynamic properties of these compounds .
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
The molecular conformation of various N-(dimethylphenyl)acetamide derivatives, including compounds similar to 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, has been extensively studied. These compounds generally crystallize with multiple molecules in the asymmetric unit and exhibit specific molecular conformations. The molecules are linked through N—H⋯O hydrogen bonds, indicating a significant interaction between the nitrogen and oxygen atoms within the structure (Gowda et al., 2007), (Gowda et al., 2009), (Gowda et al., 2007).
Hydrolysis and Chemical Reactions
The hydrolysis and subsequent reactions of chloroacetanilide derivatives have been examined, revealing complex reaction pathways. For instance, acid-catalyzed hydrolysis of certain chloroacetanilide compounds leads to the cleavage of the amide bond and the formation of unexpected compounds through condensation reactions (Rouchaud et al., 2010).
Potential Applications in Pesticides
N-derivatives as Potential Pesticides
Research has characterized N-derivatives of chlorodimethylphenoxyacetamide, including structures similar to 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, as potential pesticides. These studies provide essential data on the diffraction patterns, molecular structures, and other characteristics of these derivatives, paving the way for their potential application in agricultural sectors (Olszewska et al., 2011).
Spectral Studies and Chemical Properties
NMR Spectral Studies
N-(dimethylphenyl)-acetamides and similar compounds have been studied through NMR spectral analysis. These studies focus on understanding the influence of various substitutions on the chemical shifts of protons and carbon atoms within the molecular structure, providing insights into the compound's electronic environment (Gowda & Gowda, 2007).
Crystallographic Analysis and Molecular Interaction
Hydrogen Bonding and Molecular Interaction
The crystallographic analysis of various acetamide derivatives, including structures akin to 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, reveals specific patterns of hydrogen bonding and molecular interaction. These interactions play a crucial role in the stability and properties of the crystal structure (Gowda et al., 2008), (Gowda et al., 2007).
properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-10-4-5-12(8-11(10)2)16(7-3-6-15)13(17)9-14/h4-5,8H,3,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWWNYLGUJMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCC#N)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide](/img/structure/B2523372.png)
![1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2523373.png)



![O-[4-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2523382.png)


![N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2523389.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523391.png)
![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]-piperonylamide](/img/structure/B2523392.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-sulfonamide](/img/structure/B2523394.png)